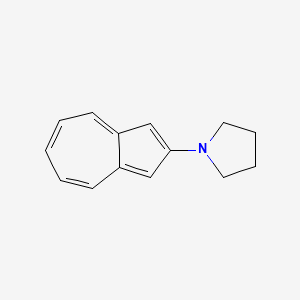
Pyrrolidine, 1-(2-azulenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-azulenyl)-: is a compound that features a pyrrolidine ring substituted with an azulenyl group. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, known for its presence in various bioactive molecules and its utility in medicinal chemistry . The azulenyl group, derived from azulene, is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of a suitable precursor, such as 1,4-diaminobutane, in the presence of a strong base . The azulenyl group can be introduced via a coupling reaction using a suitable azulenyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . The product is then purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine, 1-(2-azulenyl)- can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinones.
Reduction: Reduction reactions can modify the azulenyl group, potentially altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azulenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyrrolidinones and other oxidized derivatives.
Reduction: Reduced azulenyl derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrrolidine, 1-(2-azulenyl)- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research .
Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities .
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(2-azulenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors . The azulenyl group can modulate the electronic properties of the compound, enhancing its binding affinity and selectivity for certain targets . This interaction can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: An aromatic heterocycle with a similar structure but different electronic properties.
Pyrrolizidine: A bicyclic compound with a fused pyrrolidine ring, known for its presence in natural alkaloids.
Pyrrolidinone: An oxidized derivative of pyrrolidine with different reactivity and applications.
Uniqueness: Pyrrolidine, 1-(2-azulenyl)- is unique due to the presence of the azulenyl group, which imparts distinct electronic and steric properties . This makes it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
205523-12-2 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-azulen-2-ylpyrrolidine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-15/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI-Schlüssel |
ZUCSRJRJQOLYFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=CC=CC=CC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















